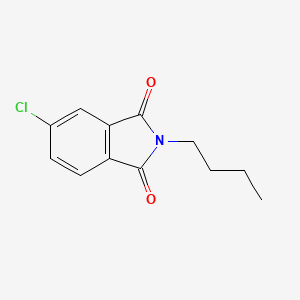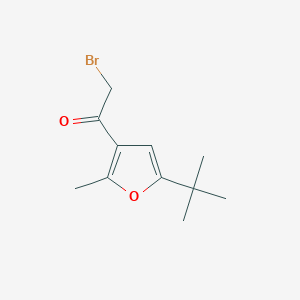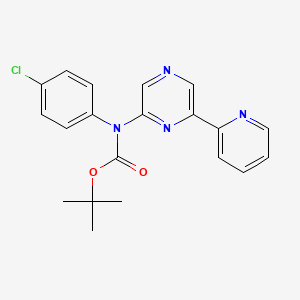
2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione
Vue d'ensemble
Description
2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridone ring, which is a six-membered heterocyclic ring containing nitrogen and oxygen atoms. The phthalimidooxymethyl and dibenzhydryloxy groups attached to the pyridone ring contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Phthalimidooxymethyl Intermediate: This step involves the reaction of phthalic anhydride with hydroxylamine to form phthalimide, which is then reacted with formaldehyde to produce the phthalimidooxymethyl intermediate.
Synthesis of the Pyridone Ring: The pyridone ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2-pyridone and benzaldehyde derivatives.
Attachment of Dibenzhydryloxy Groups:
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phthalimidooxymethyl and dibenzhydryloxy groups, using reagents such as halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as an antimicrobial, antiviral, or anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interfere with the binding of ligands to receptors, leading to altered cellular responses .
Comparaison Avec Des Composés Similaires
2-((1,5-Bis(benzhydryloxy)-4-oxo-1,4-dihydropyridin-2-yl)methoxy)isoindoline-1,3-dione can be compared with other similar compounds, such as:
2-Pyridone Derivatives: These compounds share the pyridone ring structure and may have similar chemical properties and reactivity.
Phthalimide Derivatives: Compounds containing the phthalimide group may exhibit similar biological activities and applications.
Benzhydrol Derivatives: These compounds have structural similarities due to the presence of benzhydrol groups and may be used in similar synthetic and research applications.
Propriétés
Formule moléculaire |
C40H30N2O6 |
|---|---|
Poids moléculaire |
634.7 g/mol |
Nom IUPAC |
2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C40H30N2O6/c43-35-25-32(27-46-42-39(44)33-23-13-14-24-34(33)40(42)45)41(48-38(30-19-9-3-10-20-30)31-21-11-4-12-22-31)26-36(35)47-37(28-15-5-1-6-16-28)29-17-7-2-8-18-29/h1-26,37-38H,27H2 |
Clé InChI |
XPMAYZYGUNRHJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CON4C(=O)C5=CC=CC=C5C4=O)OC(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-6-ethyl-4-benzylamino-thieno-[2,3-d]-pyrimidine](/img/structure/B8361866.png)



![(4-Tert-butylbenzyl)-[2-(4-chlorophenyl)-ethyl]-amine](/img/structure/B8361890.png)
![Tert-butyl 7-oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-6-carboxylate](/img/structure/B8361902.png)







![1-chloro-2-[N-(3,4-dimethoxyphenethyl)-N-methylamino]ethane](/img/structure/B8361962.png)
